2-Chloro-6-(2,2-difluoroethoxy)pyrazine
CAS No.: 1552805-87-4
Cat. No.: VC3094857
Molecular Formula: C6H5ClF2N2O
Molecular Weight: 194.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1552805-87-4 |
|---|---|
| Molecular Formula | C6H5ClF2N2O |
| Molecular Weight | 194.56 g/mol |
| IUPAC Name | 2-chloro-6-(2,2-difluoroethoxy)pyrazine |
| Standard InChI | InChI=1S/C6H5ClF2N2O/c7-4-1-10-2-6(11-4)12-3-5(8)9/h1-2,5H,3H2 |
| Standard InChI Key | SQFHEOICBOUHDT-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C=N1)Cl)OCC(F)F |
| Canonical SMILES | C1=C(N=C(C=N1)Cl)OCC(F)F |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Composition
2-Chloro-6-(2,2-difluoroethoxy)pyrazine features a pyrazine core (a six-membered aromatic heterocycle containing two nitrogen atoms in para positions) with two key substituents: a chloro group at the 2-position and a 2,2-difluoroethoxy group at the 6-position. The molecular formula is C₆H₅ClF₂N₂O, placing it in relation to other substituted pyrazines such as 2-chloro-6-(trifluoromethyl)pyrazine (C₅H₂ClF₃N₂) .
Physical Properties
Based on structurally similar compounds, 2-Chloro-6-(2,2-difluoroethoxy)pyrazine likely exists as a crystalline solid at room temperature. The presence of the difluoroethoxy group would be expected to contribute to specific physical properties:
Electronic and Spectroscopic Features
The electronic profile of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine would be influenced by both the electron-withdrawing effects of the chlorine atom and the difluoroethoxy group. These features would create a unique electronic distribution across the pyrazine ring, affecting its reactivity patterns and spectroscopic characteristics.
Synthetic Approaches
Nucleophilic Aromatic Substitution Method
A logical synthetic route to 2-Chloro-6-(2,2-difluoroethoxy)pyrazine would involve nucleophilic aromatic substitution of 2,6-dichloropyrazine with 2,2-difluoroethanol. This approach draws from established methodologies used for related compounds such as 2-chloro-6-ethoxypyrazine . The proposed synthesis would follow this pathway:
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Reaction of 2,6-dichloropyrazine with 2,2-difluoroethanol in the presence of a strong base (e.g., sodium hydride)
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Microwave-assisted reaction conditions (similar to those used for 2-chloro-6-ethoxypyrazine)
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Post-reaction workup including extraction, washing, and purification steps
The following reaction parameters would likely yield optimal results:
Palladium-Catalyzed Approaches
Alternative synthetic approaches might utilize palladium-catalyzed reactions, drawing inspiration from methods employed for compounds like 2-Chloro-6-(2-(trimethylsilyl)ethynyl)pyrazine . Such approaches could provide selective functionalization options for the pyrazine core.
Biological and Medicinal Significance
Structure-Activity Relationship Considerations
The incorporation of fluorine atoms in the ethoxy side chain would be expected to significantly impact the compound's biological properties. Pyrazine-triazole conjugates (compounds 5d-g) and certain pyrazine-benzothiazole conjugates have shown efficacy against SARS-CoV-2 , suggesting that further functionalization of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine could yield compounds with antiviral properties.
Spectroscopic Analysis and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine would likely show the following characteristic signals:
Mass Spectrometry Characteristics
Mass spectrometry analysis would be expected to reveal a molecular ion peak corresponding to the calculated molecular weight of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine, along with characteristic fragmentation patterns including loss of the difluoroethoxy group.
Comparative Analysis with Related Compounds
Structural Comparison
The following table compares 2-Chloro-6-(2,2-difluoroethoxy)pyrazine with structurally related compounds:
Functional Group Effects
The presence of the 2,2-difluoroethoxy group in 2-Chloro-6-(2,2-difluoroethoxy)pyrazine would confer several advantages over non-fluorinated analogs:
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Increased metabolic stability due to the C-F bonds, which resist oxidative metabolism
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Modified lipophilicity profile, potentially enhancing membrane permeability
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Altered electronic properties affecting reactivity and biological interactions
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Enhanced hydrogen bonding capabilities through the fluorine atoms
Future Research Directions
Synthetic Optimization Opportunities
Further research on 2-Chloro-6-(2,2-difluoroethoxy)pyrazine could focus on:
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Development of greener synthetic routes with reduced environmental impact
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Scale-up methodologies for industrial production
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One-pot synthesis approaches to improve efficiency
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Stereoselective synthesis if chiral derivatives are desired
Biological Evaluation Priorities
Given the potential medicinal applications, biological evaluation should focus on:
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Antiviral screening against SARS-CoV-2 and other viral pathogens, based on the promising activity of related pyrazine conjugates
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Cytotoxicity assessment to determine selectivity indices
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Metabolic stability studies to confirm the hypothesized benefit of the difluoroethoxy group
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Structure-activity relationship studies through systematic modification of the core structure
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